molecular formula C25H22Cl2N2 B10922909 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10922909
M. Wt: 421.4 g/mol
InChI Key: TYAPRNDDLYTRIP-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two dichlorophenyl and two dimethylphenyl groups attached to the pyrazole ring, making it a highly substituted and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. One common method is the reaction of 2,4-dichlorophenylhydrazine with 3,4-dimethylacetophenone under acidic or basic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H22Cl2N2

Molecular Weight

421.4 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C25H22Cl2N2/c1-15-5-7-19(11-17(15)3)23-14-25(20-8-6-16(2)18(4)12-20)29(28-23)24-10-9-21(26)13-22(24)27/h5-14H,1-4H3

InChI Key

TYAPRNDDLYTRIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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